molecular formula C6H10N2O B8687455 3-Ethyl-5-methylisoxazol-4-amine

3-Ethyl-5-methylisoxazol-4-amine

Cat. No. B8687455
M. Wt: 126.16 g/mol
InChI Key: ZJNDKSBHNLJXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06403791B1

Procedure details

A solution of (3-ethyl-5-methylisoxazol-4-yl)-carbamic acid 2-trimethylsilanylethyl ester (1.8 g) in tetrabutylammonium fluoride (26.7 ml of a 1.0M solution in tetrahydrofuran) was heated at 50° C. for 30 mins. The solvent was removed in vacuo and the residue dissolved in ethyl acetate (150 ml), washed with sodium hydrogencarbonate solution (30 ml), washed with water (30 ml) and washed with brine (30 ml). The organic layer was separated, dried over magnesium sulphate, filtered and the solvent removed in vacuo. Purification by column chromatography on silica eluting with 50-100% ethyl acetate in hexane afforded the title compound as a yellow oil (0.35 g).
Name
(3-ethyl-5-methylisoxazol-4-yl)-carbamic acid 2-trimethylsilanylethyl ester
Quantity
1.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si](C)(C)CCOC(=O)[NH:7][C:8]1[C:9]([CH2:14][CH3:15])=[N:10][O:11][C:12]=1[CH3:13]>[F-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCCC1>[CH2:14]([C:9]1[C:8]([NH2:7])=[C:12]([CH3:13])[O:11][N:10]=1)[CH3:15] |f:1.2|

Inputs

Step One
Name
(3-ethyl-5-methylisoxazol-4-yl)-carbamic acid 2-trimethylsilanylethyl ester
Quantity
1.8 g
Type
reactant
Smiles
C[Si](CCOC(NC=1C(=NOC1C)CC)=O)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate (150 ml)
WASH
Type
WASH
Details
washed with sodium hydrogencarbonate solution (30 ml)
WASH
Type
WASH
Details
washed with water (30 ml)
WASH
Type
WASH
Details
washed with brine (30 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica eluting with 50-100% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NOC(=C1N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: CALCULATEDPERCENTYIELD 41.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.